2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide
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Overview
Description
2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide is a complex organic compound that features a pyrimidine ring substituted with fluorine and trifluoromethyl groups, as well as a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the fluorine and trifluoromethyl groups, and the attachment of the thiophene ring. Common synthetic methods include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Introduction of Fluorine and Trifluoromethyl Groups: These groups can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluoropyridinium salts.
Attachment of the Thiophene Ring: This step can be accomplished through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under mild conditions using reducing agents like sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving pyrimidine and thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides
Uniqueness
Compared to similar compounds, 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide stands out due to its unique combination of a pyrimidine ring with fluorine and trifluoromethyl groups and a thiophene ring. This unique structure imparts specific chemical properties, such as high stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C18H13F4N3OS2 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H13F4N3OS2/c19-12-5-3-11(4-6-12)14-8-15(18(20,21)22)25-17(24-14)28-10-16(26)23-9-13-2-1-7-27-13/h1-8H,9-10H2,(H,23,26) |
InChI Key |
OGCRNKFPSWNCQW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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